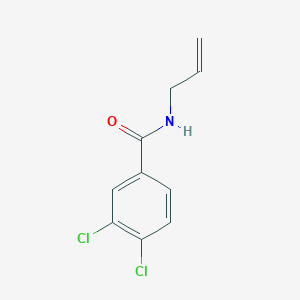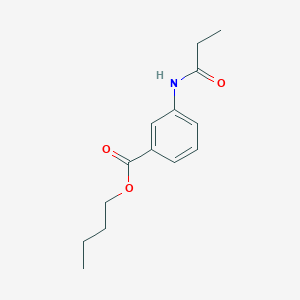
N-(2-chlorophenyl)-2-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-propoxybenzamide, commonly known as CPPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPPB belongs to the class of benzamides and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
CPPB acts as a selective antagonist of N-(2-chlorophenyl)-2-propoxybenzamide, which is a G protein-coupled receptor that is widely expressed in the brain. The binding of glutamate to N-(2-chlorophenyl)-2-propoxybenzamide results in the activation of various intracellular signaling pathways, which play a crucial role in synaptic plasticity, learning, and memory. CPPB binds to the allosteric site of N-(2-chlorophenyl)-2-propoxybenzamide and inhibits its activity, thereby modulating the downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that CPPB can modulate the activity of various neurotransmitters such as dopamine, glutamate, and GABA. It has been shown to have anti-inflammatory and neuroprotective effects, and can also modulate the activity of various intracellular signaling pathways. CPPB has also been shown to improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPPB is a highly selective antagonist of N-(2-chlorophenyl)-2-propoxybenzamide and has been extensively studied for its potential therapeutic applications. It has good pharmacokinetic properties and can easily cross the blood-brain barrier. However, CPPB is a relatively new compound and its long-term safety and efficacy have not been fully established.
Direcciones Futuras
CPPB has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Further studies are needed to establish its safety and efficacy in human clinical trials. Future research should also focus on optimizing the synthesis method and developing new analogs with improved pharmacokinetic properties. Additionally, the role of N-(2-chlorophenyl)-2-propoxybenzamide in various physiological processes needs to be further elucidated to fully understand the potential therapeutic applications of CPPB.
Métodos De Síntesis
The synthesis of CPPB involves the reaction of 2-chloroaniline with propyl 4-formylbenzoate in the presence of a palladium catalyst. The resulting product is then reacted with hydroxylamine hydrochloride to form CPPB. The synthesis method has been optimized to yield a high purity product with good yields.
Aplicaciones Científicas De Investigación
CPPB has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Studies have shown that CPPB can modulate the activity of N-(2-chlorophenyl)-2-propoxybenzamide, which is involved in various physiological processes such as synaptic plasticity, learning, and memory. CPPB has also been shown to have anti-inflammatory and neuroprotective effects.
Propiedades
Nombre del producto |
N-(2-chlorophenyl)-2-propoxybenzamide |
|---|---|
Fórmula molecular |
C16H16ClNO2 |
Peso molecular |
289.75 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-11-20-15-10-6-3-7-12(15)16(19)18-14-9-5-4-8-13(14)17/h3-10H,2,11H2,1H3,(H,18,19) |
Clave InChI |
XTYWXHSIBJLPAH-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl |
SMILES canónico |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B255573.png)






